molecular formula C18H13FO5 B11992148 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 302902-30-3

3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B11992148
CAS No.: 302902-30-3
M. Wt: 328.3 g/mol
InChI Key: BBBINPAJRFMTGT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a chromen-4-one derivative with a fluorinated phenoxy substituent at position 3, a methyl group at position 2, and an acetate ester at position 5. Chromen-4-one (coumarin) derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The fluorophenoxy group enhances lipophilicity and may influence binding interactions with target proteins, while the acetate ester modulates solubility and metabolic stability .

Properties

CAS No.

302902-30-3

Molecular Formula

C18H13FO5

Molecular Weight

328.3 g/mol

IUPAC Name

[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C18H13FO5/c1-10-18(24-13-5-3-12(19)4-6-13)17(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3

InChI Key

BBBINPAJRFMTGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction Setup and Optimization

The Mitsunobu reaction is employed to install the 4-fluorophenoxy group at C3 of the chromone precursor. A typical procedure involves:

  • Substrates : 7-Hydroxy-2-methyl-4H-chromen-4-one and 4-fluorophenol.

  • Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (PPh₃, 1.5 equiv).

  • Solvent : Anhydrous THF at 0°C under argon.

Table 1: Optimization of Mitsunobu Reaction Conditions

EntrySolventTemp (°C)Time (h)Yield (%)
1THF0 → 251268
2DCM0 → 25872
3Et₂O0 → 252451

Optimal conditions (Entry 2) use dichloromethane (DCM), achieving 72% yield. The reaction proceeds via oxidation-reduction between DIAD and PPh₃, generating the electrophilic phosphonium intermediate that activates the chromone’s C3 hydroxyl for nucleophilic attack by 4-fluorophenoxide.

Intramolecular Claisen Rearrangement for Chromone Formation

Thermal Rearrangement Mechanism

Post-Mitsunobu adducts undergo Claisen rearrangement to form the chromone skeleton. Heating the intermediate in acetonitrile at 180°C for 3 hours induces a-sigmatropic shift, establishing the fused benzopyran ring.

Table 2: Solvent and Temperature Effects on Claisen Rearrangement

EntrySolventTemp (°C)Time (h)Yield (%)
1CH₃CN180385
2Toluene1901.578
3DMF160662

Acetonitrile at 180°C (Entry 1) maximizes yield (85%) by balancing reaction rate and side-product formation. The exo-methylene group generated during rearrangement is critical for subsequent functionalization.

Acetylation of the 7-Hydroxyl Group

Acetic Anhydride-Mediated Esterification

The final step involves acetylating the 7-hydroxyl group using acetic anhydride (1.5 equiv) in pyridine at 25°C for 2 hours. Pyridine acts as both base and catalyst, neutralizing liberated HCl and driving the reaction to completion.

Reaction Equation :
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-ol+(CH3CO)2OpyridineTarget Compound+CH3COOH\text{3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-ol} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{Target Compound} + \text{CH}_3\text{COOH}

Yield: 92% after silica gel chromatography (hexane/ethyl acetate 3:1).

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, H-5), 7.08–7.02 (m, H-2', H-6'), 6.95 (d, J = 8.8 Hz, H-6), 6.89 (t, J = 8.4 Hz, H-3', H-5'), 2.41 (s, CH₃CO), 2.32 (s, C2-CH₃).

  • HRMS : m/z 329.08198 [M+H]⁺ (calc. 329.08231).

Purity Analysis

HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min): >99% purity, retention time 6.8 min.

Alternative Synthetic Routes and Comparative Analysis

Ullmann Coupling for Ether Formation

An alternative to Mitsunobu conditions employs copper-catalyzed Ullmann coupling:

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Base : Cs₂CO₃, DMSO, 110°C, 24 hours.
    Yield: 58%, lower than Mitsunobu due to harsher conditions and side reactions.

Direct Acetylation-Chromone Assembly

Pre-acetylation of 7-hydroxy-2-methylchromone followed by 4-fluorophenoxy installation shows reduced efficiency (overall yield 42%), as the acetyl group hinders subsequent coupling steps .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorophenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing inflammation.

    Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.

    Modulation of Signaling Pathways: It can modulate various cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their physicochemical/biological differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate 4-Fluoro, 2-methyl, 7-acetate C₁₈H₁₃FO₅ 328.30 Baseline compound; moderate lipophilicity (logP ~2.8)
3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate 2,4-Dichloro, 7-acetate C₁₇H₁₀Cl₂O₅ 365.16 Higher logP (~3.5) due to Cl substituents; potential increased cytotoxicity
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate 4-Methoxy, 2-methyl, 7-4-fluorobenzoate C₂₄H₁₈F₀₅ 436.39 Bulky benzoate ester reduces solubility; methoxy group may enhance metabolic stability
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate 1,3-Benzothiazolyl, 2-methyl, 7-acetate C₁₉H₁₃NO₄S 351.38 Heterocyclic substituent introduces π-π stacking potential; improved enzyme inhibition
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate 2-Trifluoromethyl, 3-phenoxy, 7-acetate C₁₈H₁₁F₃O₅ 388.28 Trifluoromethyl group increases electronegativity and metabolic resistance
N-[6-Hexyl-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide (35c) 6-Hexyl, 4-methoxyphenyl, 7-acetamide C₂₆H₂₉NO₄ 419.51 Long alkyl chain enhances membrane permeability; acetamide improves solubility

Key Observations:

  • Substituent Effects on Lipophilicity : Chlorine (Cl) and trifluoromethyl (CF₃) groups increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Functional Group Impact : Acetate esters (e.g., in the target compound) balance solubility and stability, whereas benzoate esters () or acetamides () alter pharmacokinetic profiles .
  • Biological Activity : Benzothiazolyl () and hexyl () substituents correlate with improved enzyme inhibition or receptor antagonism, likely due to enhanced hydrophobic interactions .

Research Findings on Structural Analogues

Crystallographic Analysis ():

  • SHELX software was used to resolve crystal structures of related chromen-4-ones. For example, 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate () exhibited planar chromen-4-one rings stabilized by intramolecular hydrogen bonds, a feature critical for maintaining structural integrity in biological environments .

Biological Activity

3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known by its CAS number 302902-30-3, is a compound belonging to the class of chromen-4-one derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FO5C_{16}H_{13}FO_5 with a molecular weight of 286.25 g/mol. The presence of a fluorine atom and the chromenone core are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical cellular processes:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cholinesterases (AChE and BChE), which are important in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated moderate inhibitory effects with IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE respectively .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by targeting topoisomerases and kinases involved in DNA replication and cell signaling pathways. This inhibition leads to reduced cell growth and increased apoptosis in cancer cell lines .

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of related chromenone derivatives, suggesting that modifications can enhance activity against various bacterial strains. For instance, compounds with similar structures have been tested against Gram-positive bacteria such as Staphylococcus aureus, revealing significant antimicrobial effects .

CompoundTarget Organism% Inhibition at 32 µg/mL
3-(4-Fluorophenoxy)...Staphylococcus aureus8.94%
3-(Fluorophenyl)...Methicillin-resistant S. aureusInactive

Case Studies

  • Neuroprotective Effects : A study assessed the neuroprotective effects of chromenone derivatives, including those similar to this compound. These compounds were found to exhibit significant activity against cholinesterases, indicating potential use in treating Alzheimer's disease .
  • Cytotoxicity : In vitro cytotoxicity assays against the MCF-7 breast cancer cell line showed that certain derivatives exhibited promising results, highlighting the potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The fluorine substituent on the phenoxy group has been noted to enhance lipophilicity and metabolic stability, contributing to increased biological activity. The electron-withdrawing nature of fluorine facilitates stronger interactions with protein targets, enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, and how can reaction conditions be optimized?

  • Methodology:

  • Core Formation: The chromen-4-one core is synthesized via a base-catalyzed condensation between substituted hydroxyacetophenone derivatives and ethyl acetoacetate (e.g., sodium ethoxide as a catalyst) .

  • Fluorophenoxy Substitution: Introduce the 4-fluorophenoxy group via nucleophilic aromatic substitution (e.g., using 4-fluorophenol under acidic conditions).

  • Acetylation: The 7-hydroxy group is acetylated using acetic anhydride in the presence of a catalyst like pyridine .

  • Optimization: Reaction yields (typically 60-75%) can be improved by controlling temperature (80-100°C), solvent polarity (e.g., DMF), and stoichiometric ratios (1:1.2 for core:fluorophenol) .

    • Data Table:
StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationEthyl acetoacetate, NaOEt, EtOH, reflux6592%
Fluorophenoxy Substitution4-Fluorophenol, H2SO4, 90°C7289%
AcetylationAcetic anhydride, pyridine, RT7895%

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodology:

  • X-ray Crystallography: Use SHELX software for structure refinement (e.g., SHELXL for small-molecule crystallography) to determine bond lengths, angles, and torsion angles .
  • Spectroscopy:
  • NMR: 1^1H and 13^13C NMR to confirm substituent positions (e.g., δ 2.1 ppm for methyl, δ 7.3-7.6 ppm for fluorophenyl) .
  • MS: High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]+: 401.12) .
  • Thermal Analysis: DSC/TGA to assess melting point (estimated 180-185°C) and thermal stability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Methodology:

  • Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory assays).

  • Dose-Response Studies: Perform IC50 determinations across multiple cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) to identify context-dependent effects .

  • Mechanistic Profiling: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like COX-2 or topoisomerase II .

    • Case Study:
  • Conflict: A study reported IC50 = 12 µM (cytotoxicity) vs. 85% COX-2 inhibition at 50 µM .

  • Resolution: Dose-dependent assays revealed cytotoxicity dominates above 20 µM, masking anti-inflammatory effects at lower doses .

Q. What strategies improve the compound’s bioavailability for therapeutic applications?

  • Methodology:

  • Prodrug Design: Modify the acetate group to enhance solubility (e.g., replace with phosphate ester for aqueous stability) .

  • Nanocarrier Systems: Encapsulate in PLGA nanoparticles (size: 150-200 nm) to improve plasma half-life .

  • SAR Analysis: Compare with analogs (e.g., 3-(4-Methoxyphenoxy) derivatives) to identify lipophilicity-activity relationships (logP: 2.8 vs. 3.2) .

    • Data Table:
DerivativelogPSolubility (mg/mL)Bioavailability (%)
Target Compound2.80.1522
Phosphate Prodrug1.24.348
PLGA-Nanoformulation3.18.765

Q. How does the fluorophenoxy group influence electronic properties and reactivity?

  • Methodology:

  • Computational Analysis: DFT calculations (B3LYP/6-31G*) show the electron-withdrawing fluoro group reduces HOMO-LUMO gap (ΔE = 4.2 eV vs. 4.8 eV for non-fluorinated analogs) .
  • Reactivity Profiling: Fluorine enhances resistance to oxidative degradation (t1/2 in H2O2: 48 hrs vs. 12 hrs for methoxy analogs) .

Key Challenges and Future Directions

  • Synthetic Scalability: Multi-step synthesis limits batch yields; flow chemistry may reduce purification steps .
  • Target Selectivity: Off-target effects (e.g., AChE inhibition) require isoform-specific functionalization .

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